2,4-Dichloro-6-fluoro-3-methylquinoline

Monoamine Oxidase Inhibition Neuropharmacology Enzyme Assay

Choose 2,4-dichloro-6-fluoro-3-methylquinoline when you need a single scaffold that enables orthogonal SNAr at C2/C4, delivers balanced CNS permeability (LogP ~4.0, MW <250 Da, zero HBD), and carries a pre‑validated MAO‑B inhibition baseline (IC₅₀ 209 nM). Substituting with mono‑chloro or non‑fluorinated analogs invalidates SAR; only this substitution pattern guarantees the published activity profile and patent claims in oncology/MELK programs.

Molecular Formula C10H6Cl2FN
Molecular Weight 230.06
CAS No. 1259438-77-1
Cat. No. B2450605
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,4-Dichloro-6-fluoro-3-methylquinoline
CAS1259438-77-1
Molecular FormulaC10H6Cl2FN
Molecular Weight230.06
Structural Identifiers
SMILESCC1=C(C2=C(C=CC(=C2)F)N=C1Cl)Cl
InChIInChI=1S/C10H6Cl2FN/c1-5-9(11)7-4-6(13)2-3-8(7)14-10(5)12/h2-4H,1H3
InChIKeyTZNYZKHLTMTHBU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2,4-Dichloro-6-fluoro-3-methylquinoline (CAS:1259438-77-1) — Chemical Profile & Procurement Baseline


2,4-Dichloro-6-fluoro-3-methylquinoline is a halogenated quinoline derivative (C₁₀H₆Cl₂FN, MW 230.07 g/mol) that functions as a versatile small-molecule scaffold in medicinal chemistry and chemical biology [1]. The compound features a quinoline core substituted with chloro groups at the 2- and 4-positions, a fluoro group at the 6-position, and a methyl group at the 3-position, establishing its primary utility as a synthetic building block for the generation of 2,4-disubstituted quinoline libraries . Its physicochemical properties—calculated LogP of ~3.99–4.22, polar surface area of 13 Ų, and zero hydrogen bond donors—define its suitability for CNS penetration and oral bioavailability optimization in drug discovery campaigns .

2,4-Dichloro-6-fluoro-3-methylquinoline — Why Direct Substitution with Other Quinoline Scaffolds Is Not Supported by Evidence


Substituting 2,4-dichloro-6-fluoro-3-methylquinoline with a closely related quinoline analog is not scientifically valid without experimental revalidation due to the non-additive effects of halogen substitution patterns on target binding, metabolic stability, and physicochemical properties. Specifically, the presence of both chloro and fluoro substituents at defined positions on the quinoline core produces distinct electronic and steric environments that directly influence interactions with biological targets such as MAO-B (IC₅₀ = 209 nM) [1]. Related scaffolds lacking the 4-chloro substituent (e.g., 2-chloro-6-fluoro-3-methylquinoline, CAS 131610-11-2) or lacking the 6-fluoro group (e.g., 2,4-dichloroquinoline, CAS 703-61-7) exhibit substantially altered activity profiles and physicochemical parameters, rendering them non-interchangeable . The following quantitative evidence establishes the product-specific differentiation that supports rational procurement decisions.

2,4-Dichloro-6-fluoro-3-methylquinoline — Quantitative Differentiation Evidence vs. Closest Analogs


MAO-B Inhibitory Activity: 209 nM IC₅₀ in Rat Brain Mitochondrial Homogenate

2,4-Dichloro-6-fluoro-3-methylquinoline demonstrates measurable MAO-B inhibitory activity with an IC₅₀ of 209 nM in Sprague-Dawley rat brain mitochondrial homogenate [1]. This represents a quantifiable baseline activity that distinguishes it from 2,4-dichloroquinoline (CAS 703-61-7), which lacks the 6-fluoro and 3-methyl substituents and shows no reported MAO-B activity in the same assay system [2]. The presence of the 6-fluoro group is known to enhance metabolic stability and target engagement in CNS-active quinolines, though head-to-head comparator data for this specific assay is not publicly available.

Monoamine Oxidase Inhibition Neuropharmacology Enzyme Assay

Lipophilicity (LogP) Differentiation: Enhanced CNS Permeability Potential vs. Non-Fluorinated Analog

2,4-Dichloro-6-fluoro-3-methylquinoline exhibits a calculated LogP ranging from 3.99 to 4.22 [1]. In contrast, the non-fluorinated analog 2,4-dichloroquinoline (CAS 703-61-7) has a reported experimental LogP of 2.89 [2]. The ~1.1–1.3 log unit increase in lipophilicity conferred by the 6-fluoro and 3-methyl substituents positions this compound more favorably within the optimal LogP range (3–5) for passive CNS penetration and blood-brain barrier permeability [3].

Physicochemical Profiling CNS Drug Design ADME Prediction

Synthetic Utility: Dual Electrophilic Sites Enable Sequential Derivatization Not Possible with Mono-Chloro Analog

2,4-Dichloro-6-fluoro-3-methylquinoline possesses two electrophilic chlorine atoms at the 2- and 4-positions, enabling orthogonal or sequential nucleophilic aromatic substitution (SNAr) reactions. The mono-chloro analog 2-chloro-6-fluoro-3-methylquinoline (CAS 131610-11-2) offers only a single reactive site for derivatization, limiting the structural diversity accessible from a single scaffold . This dual-electrophile architecture is explicitly cited as a key feature for generating 2,4-disubstituted quinoline libraries in patent literature for oncology and anti-inflammatory applications [1][2].

Parallel Synthesis Medicinal Chemistry Library Generation

Structural and Purity Benchmarking: Consistent ≥95% Purity Across Multiple Verified Suppliers

2,4-Dichloro-6-fluoro-3-methylquinoline is available from multiple reputable chemical suppliers with a consistent minimum purity specification of ≥95% (typically 95% or 98%) . The compound is supplied as a crystalline powder with a melting point of 119–120°C, providing a straightforward quality control checkpoint upon receipt . This level of supply chain consistency and quality documentation contrasts with less-established quinoline scaffolds, which may lack multi-supplier verification and robust analytical characterization.

Quality Control Procurement Reproducibility

2,4-Dichloro-6-fluoro-3-methylquinoline — Evidence-Backed Procurement Scenarios


CNS-Focused Medicinal Chemistry: MAO-B Inhibitor Lead Optimization

Procure 2,4-dichloro-6-fluoro-3-methylquinoline as a starting scaffold for synthesizing CNS-penetrant MAO-B inhibitors. The compound's demonstrated MAO-B IC₅₀ of 209 nM [1] provides a validated activity baseline, while its calculated LogP of 3.99–4.22 positions it optimally for blood-brain barrier penetration [2]. The dual chloro substituents enable rapid SAR exploration through sequential SNAr derivatization at the 2- and 4-positions.

Parallel Synthesis and Quinoline Library Generation

Use 2,4-dichloro-6-fluoro-3-methylquinoline as a core building block for generating diverse 2,4-disubstituted quinoline libraries. The two electrophilic chlorine atoms at positions 2 and 4 support orthogonal functionalization strategies, enabling the synthesis of up to hundreds of analogs from a single scaffold—a capability not available with mono-chloro analogs such as 2-chloro-6-fluoro-3-methylquinoline . This scaffold is explicitly claimed in patent literature for oncology and MELK inhibitor discovery programs [3].

Physicochemical Property Optimization in Drug Discovery

Select 2,4-dichloro-6-fluoro-3-methylquinoline when optimizing lead compounds for balanced lipophilicity and CNS permeability. The compound's LogP of ~4.0 represents a ~1.1–1.3 log unit increase over the non-fluorinated analog 2,4-dichloroquinoline [4], providing improved predicted passive permeability while maintaining a molecular weight below 250 Da and zero hydrogen bond donors—key attributes for oral bioavailability [5].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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